2-[(4-Chlorophenyl)amino]acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of "2-[(4-Chlorophenyl)amino]acetohydrazide" derivatives involves various organic synthesis techniques, including condensation reactions, cyclization, and functional group transformations. For instance, Bekircan et al. (2015) described the synthesis of novel heterocyclic compounds derived from a similar compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, indicating the versatility of acetohydrazide derivatives in synthesizing complex molecules (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives, including "2-[(4-Chlorophenyl)amino]acetohydrazide," is characterized by the presence of functional groups such as hydrazide and chlorophenyl moieties, which can significantly influence the molecule's reactivity and interaction with biological targets. The crystal structure and spectroscopic characterization of similar compounds provide insights into their molecular geometry and electronic structure, aiding in the understanding of their chemical behavior (Purandara et al., 2019).
Chemical Reactions and Properties
"2-[(4-Chlorophenyl)amino]acetohydrazide" and its derivatives undergo various chemical reactions, including cyclization, aminomethylation, and reactions with aromatic aldehydes, leading to the formation of a diverse range of heterocyclic compounds. These reactions are pivotal in medicinal chemistry for the design and development of new therapeutic agents (Sah et al., 2014).
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Novel Heterocyclic Compounds : A study by Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds showed significant lipase and α-glucosidase inhibition, indicating potential for therapeutic applications (Bekircan et al., 2015).
- Antimicrobial Agents : Research by Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity (Sah et al., 2014).
Antimicrobial and Antitumor Activities
- Biheterocyclic Compounds : A study by Demirbaş et al. (2010) synthesized new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These compounds exhibited good antimicrobial activities, suggesting their potential as antimicrobial agents (Demirbaş et al., 2010).
- Evaluation of Antioxidant and Antitumor Activities : Research by El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of certain synthesized nitrogen heterocycles, providing insights into potential applications in cancer therapy (El-Moneim et al., 2011).
Potential Therapeutic Applications
- Cholinesterase Inhibition : A study by Mumtaz et al. (2019) investigated the inhibition of cholinesterase, an enzyme associated with neurological disorders such as Alzheimer's, using thiourea and pyrazoline derivatives. This research contributes to the development of treatments for neurodegenerative diseases (Mumtaz et al., 2019).
properties
IUPAC Name |
2-(4-chloroanilino)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSDFHTYZOJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307178 | |
Record name | 2-[(4-chlorophenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)amino]acetohydrazide | |
CAS RN |
2371-31-5 | |
Record name | N-(4-Chlorophenyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2371-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190329 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2371-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-chlorophenyl)amino]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.